molecular formula C23H16F3N3O6 B607566 Fulacimstat CAS No. 1488354-15-9

Fulacimstat

Numéro de catalogue B607566
Numéro CAS: 1488354-15-9
Poids moléculaire: 487.39
Clé InChI: JDARDSVOVYVQST-MRXNPFEDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fulacimstat, also known as BAY1142524, is a chymase inhibitor and antifibrotic drug candidate . It is under investigation in clinical trial NCT02452515, a single-blind pilot study to investigate the safety and tolerability of the chymase inhibitor BAY1142524 in clinically stable patients with left-ventricular dysfunction .


Molecular Structure Analysis

Fulacimstat has a molecular formula of C23H16F3N3O6 . Its exact mass is 487.10 and its molecular weight is 487.390 . The IUPAC name is 1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid .


Physical And Chemical Properties Analysis

Fulacimstat has a molecular formula of C23H16F3N3O6 and a molecular weight of 487.390 . The elemental analysis shows that it contains Carbon (56.68%), Hydrogen (3.31%), Fluorine (11.69%), Nitrogen (8.62%), and Oxygen (19.70%) .

Applications De Recherche Scientifique

  • Fulacimstat in Left Ventricular Dysfunction Post-Myocardial Infarction : Fulacimstat was investigated for safety and tolerability in patients with left ventricular dysfunction (LVD) after myocardial infarction (MI). The study found that fulacimstat was safe and well-tolerated at various doses. Importantly, there were no clinically relevant effects on vital signs or potassium levels when compared with placebo treatment. This supports future clinical trials of fulacimstat in patients after acute MI (Düngen et al., 2019).

  • Effects on Cardiac Remodeling Post-Myocardial Infarction : Another study evaluated fulacimstat's impact on adverse cardiac remodeling after acute ST-segment-elevation myocardial infarction (STEMI). The trial concluded that while fulacimstat was safe and achieved high plasma concentrations, it did not significantly affect cardiac remodeling, suggesting no therapeutic benefit in this context (Duengen et al., 2020).

  • Application in Diabetic Kidney Disease : The potential effects of fulacimstat on albuminuria in patients with Type II diabetes and diabetic kidney disease (DKD) were also explored. This study demonstrated that fulacimstat was safe but did not significantly reduce albuminuria in DKD patients. This indicates that chymase inhibition may not have a therapeutic role in DKD (Rossing et al., 2020).

Safety And Hazards

Fulacimstat is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . If inhaled, it is recommended to remove to fresh air and give oxygen if breathing is difficult . In case of contact with skin or eyes, it is advised to flush with copious amounts of water . If swallowed, wash out mouth with copious amounts of water and call a physician .

Orientations Futures

Fulacimstat is being developed as a potential new target for post-myocardial infarction therapy . It has a multi-functional anti-remodeling effect that reduces left ventricular dysfunction after myocardial infarction . The safety profile and the absence of effects on blood pressure or heart rate in a chronic patient population having similar comorbidities and receiving similar comedication as patients after acute MI support future clinical trials with Fulacimstat in patients after acute MI .

Propriétés

IUPAC Name

1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O6/c1-27-17-7-5-11(9-18(17)35-22(27)34)28-10-14(20(31)32)19(30)29(21(28)33)16-8-6-12-13(16)3-2-4-15(12)23(24,25)26/h2-5,7,9-10,16H,6,8H2,1H3,(H,31,32)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDARDSVOVYVQST-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N3C=C(C(=O)N(C3=O)C4CCC5=C4C=CC=C5C(F)(F)F)C(=O)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)N3C=C(C(=O)N(C3=O)[C@@H]4CCC5=C4C=CC=C5C(F)(F)F)C(=O)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fulacimstat

CAS RN

1488354-15-9
Record name Fulacimstat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1488354159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fulacimstat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15085
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FULACIMSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VIR72PP4ZU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
64
Citations
HD Duengen, RJ Kim, D Zahger, K Orvin… - American Heart …, 2020 - Elsevier
… , fulacimstat prevented worsening of heart function in acute and chronic post MI settings by reducing adverse cardiac remodeling.11., 12. Fulacimstat … the effects of fulacimstat on cardiac …
Number of citations: 12 www.sciencedirect.com
P Rossing, J Strand, A Avogaro, M Becka… - Nephrology Dialysis …, 2021 - academic.oup.com
… This study investigated the effects of the chymase inhibitor fulacimstat on … or fulacimstat, respectively. Analysis of covariance revealed a least square mean UACR ratio (fulacimstat/…
Number of citations: 11 academic.oup.com
HD Düngen, L Kober, S Nodari… - Clinical …, 2019 - Wiley Online Library
… The chymase inhibitor fulacimstat is developed as a first‐in‐class treatment option for the … The aim of the study was to examine the safety and tolerability of fulacimstat in patients with …
Number of citations: 17 accp1.onlinelibrary.wiley.com
HD Duengen, RJ Kim, D Zahger, K Orvin… - European Heart …, 2019 - academic.oup.com
87Effects of the chymase inhibitor fulacimstat on adverse cardiac remodelling after acute myocardial infarction - Results of the CHIARA MIA 2 trial | European Heart Journal | Oxford …
Number of citations: 1 academic.oup.com
SSP Nemani, L Lunding, M Wegmann… - A32. UPDATES IN …, 2022 - atsjournals.org
… +Poly I:C) after Fulacimstat treatment compared to controls (p<… , p<0.05), whilst with Fulacimstat treatment, there was no … during exacerbation after Fulacimstat treatment. MMP9 along …
Number of citations: 0 www.atsjournals.org
M Weckmann, T Bahmer, JM Sand… - European respiratory …, 2021 - Eur Respiratory Soc
… In our model, fulacimstat treatment increased levels of IL-33 in OVA and exacerbating … In line with this, fulacimstat treatment in our model led to significantly elevated eotaxin levels in …
Number of citations: 16 erj.ersjournals.com
PI Georgianos, R Agarwal - Nephrology Dialysis Transplantation, 2022 - academic.oup.com
… a 2:1 ratio to receive fulacimstat (25 mg/day) or a placebo for 24 weeks. Fulacimstat was well … Despite the fact that fulacimstat achieved mean total trough concentrations that were 9-fold …
Number of citations: 4 academic.oup.com
A Morales-Maldonado, M Humphry, N Figg… - Atherosclerosis, 2023 - Elsevier
… To stop the reactions, additional fulacimstat (40 μM) was added to all samples and placed on … 6E), which was fulacimstat inhibitable. This shows that chymase is capable of cleaving and …
Number of citations: 5 www.sciencedirect.com
M Weckmann, T Bahmer, JMB Sand, SR Rønnow… - 2021 - Eur Respiratory Soc
Introduction: COL4A3 degradation is significantly increased in severe, exacerbating type 2 asthmatics and correlates with increased chymase positive mast cells (mouse model of …
Number of citations: 2 openres.ersjournals.com
CM Ferrario, S Ahmad, R Speth… - Expert Opinion on …, 2023 - Taylor & Francis
… In a phase II trial (NCT03412006), Fulacimstat was administered for six months to type II … In addition, the trial assessed the safety and tolerability of Fulacimstat. While Fulacimstat was …
Number of citations: 5 www.tandfonline.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.